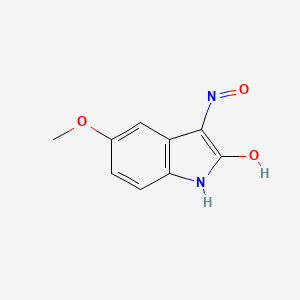![molecular formula C5H8N2O3S B6588214 5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione CAS No. 2169195-01-9](/img/no-structure.png)
5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione, more commonly known as 5L6T, is an organic compound with a wide range of applications in scientific research. It is a cyclic compound containing a sulfur atom and three nitrogen atoms, which makes it a useful tool for studying the effects of sulfur and nitrogen on the structure and reactivity of organic molecules.
Mécanisme D'action
The mechanism of action of 5L6T is not fully understood, but it is believed that the sulfur and nitrogen atoms in the molecule interact with the substrate molecules in the reaction, leading to a change in the structure and reactivity of the substrate molecules. Additionally, the sulfur and nitrogen atoms may interact with the solvent molecules, leading to a change in the structure and reactivity of the solvent molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5L6T are not well-understood. However, it is believed that the sulfur and nitrogen atoms in the molecule interact with the enzymes and other molecules in the body, leading to a change in the structure and reactivity of the enzymes and other molecules. Additionally, the sulfur and nitrogen atoms may interact with the proteins and other molecules in the body, leading to a change in the structure and reactivity of the proteins and other molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5L6T in laboratory experiments is that it is a relatively stable compound that can be synthesized in a variety of ways. Additionally, it is a relatively inexpensive compound, making it accessible to most laboratories. The main limitation of using 5L6T in laboratory experiments is that it is not as well-understood as some other compounds, making it more difficult to predict the effects of the sulfur and nitrogen atoms on the structure and reactivity of the substrate molecules.
Orientations Futures
The future directions for 5L6T are vast and varied. One potential direction is to further study the effects of the sulfur and nitrogen atoms on the structure and reactivity of organic molecules. Additionally, further studies could be conducted to determine the effects of 5L6T on enzyme-catalyzed reactions and to determine the effects of different substituents on the rate and selectivity of chemical reactions. Additionally, further studies could be conducted to determine the biochemical and physiological effects of 5L6T and to determine the effects of 5L6T on proteins and other molecules in the body. Finally, further studies could be conducted to develop new synthesis methods for 5L6T and to develop new uses for 5L6T in scientific research.
Méthodes De Synthèse
5L6T can be synthesized in several different ways, depending on the desired purity and desired product. The most common synthesis method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol in the presence of a base. This method produces a tertiary alcohol, which can then be oxidized with an oxidizing agent such as sodium hypochlorite to form the desired product. Other methods, such as the Barton-McCombie reaction and the Grignard reaction, can also be used to synthesize 5L6T.
Applications De Recherche Scientifique
5L6T has a wide range of applications in scientific research. It has been used to study the effects of sulfur and nitrogen on the structure and reactivity of organic molecules. It has also been used as a probe molecule in studies of enzyme-catalyzed reactions and as a model compound for studying the effects of different substituents on the structure and reactivity of organic molecules. Additionally, 5L6T has been used as a model compound for studying the effects of different substituents on the rate of chemical reactions and as a model compound for studying the effects of different substituents on the selectivity of chemical reactions.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione involves the reaction of a thiol with a cyclic imide to form a spirocyclic compound.", "Starting Materials": [ "Thiol (e.g. 2-mercaptoethanol)", "Cyclic imide (e.g. succinimide)" ], "Reaction": [ "Step 1: The thiol is reacted with the cyclic imide in the presence of a base (e.g. sodium hydroxide) to form the spirocyclic compound.", "Step 2: The spirocyclic compound is purified by recrystallization or chromatography." ] } | |
Numéro CAS |
2169195-01-9 |
Nom du produit |
5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione |
Formule moléculaire |
C5H8N2O3S |
Poids moléculaire |
176.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6588147.png)
